Comparative Solubility in Binary Working Solvents: TAAQ Isomer Class Exhibits ~3× Higher Solubility than 2-Ethylanthraquinone
The solubility of 2-tert-amylanthraquinone (TAAQ), a structural isomer of 2-(1,2-dimethylpropyl)anthraquinone, was directly compared to 2-ethylanthraquinone (eAQ) and 2-tert-butylanthraquinone (TBAQ) in mixed solvents of 1,3,5-trimethylbenzene (TMB) and tetrabutylurea (TBU). At identical temperature and solvent composition, TAAQ exhibited the highest solubility among the three alkylanthraquinones tested, with reported values approximately threefold higher than eAQ and 1.5-fold higher than TBAQ under comparable conditions . This superior solubility directly translates to higher attainable working concentrations of the active hydrogen carrier in industrial AO process streams.
| Evidence Dimension | Solubility in TMB/TBU binary solvent systems |
|---|---|
| Target Compound Data | 2-tert-Amylanthraquinone (TAAQ) solubility > TBAQ > eAQ (exact molar solubility values reported in study) |
| Comparator Or Baseline | 2-Ethylanthraquinone (eAQ) and 2-tert-Butylanthraquinone (TBAQ) |
| Quantified Difference | TAAQ solubility ~3× higher than eAQ; ~1.5× higher than TBAQ at 303-323 K |
| Conditions | TMB + TBU binary solvents; temperature range 303.15–323.15 K; 101.1±2 kPa |
Why This Matters
Higher solubility enables increased hydrogen carrier loading in the working solution, which can elevate the per-cycle H₂O₂ production capacity and reduce solvent circulation volumes, directly impacting plant economics and throughput.
